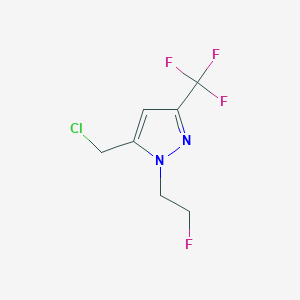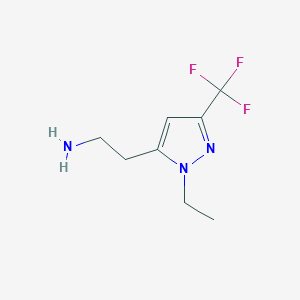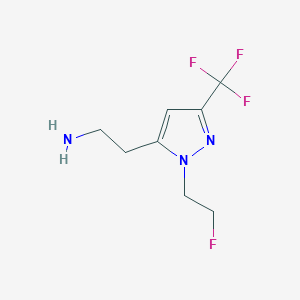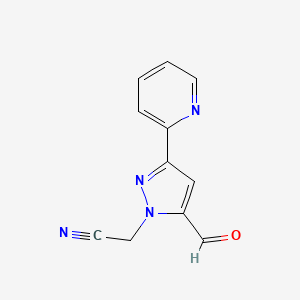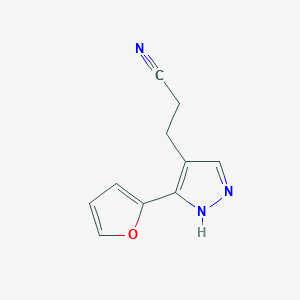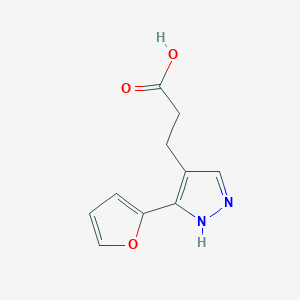
(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Overview
Description
(E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine, also known as 4-but-2-en-2-yl-2-methyl-6-piperazin-1-ylpyrimidine, is a synthetic derivative of the naturally occurring pyrimidine nucleoside, thymidine. It is a heterocyclic compound that is widely used in the field of medicinal chemistry. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer, infectious diseases, and inflammatory diseases. In addition, it has been used as a tool for studying the biochemical and physiological mechanisms of action of various drugs.
Scientific Research Applications
Pharmacological Properties
The synthesis and pharmacological properties of a series of 4-piperazinopyrimidines, including compounds similar to (E)-4-(but-2-en-2-yl)-2-methyl-6-(piperazin-1-yl)pyrimidine, have been explored. These compounds display various pharmacological properties such as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. Two compounds from this series were selected for clinical investigations due to their powerful antiemetic activity (Mattioda et al., 1975).
Antiproliferative Activity
A study conducted on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, which are structurally related to the compound , showed significant antiproliferative effects against human cancer cell lines. Some compounds in this series demonstrated potential as anticancer agents (Mallesha et al., 2012).
Synthesis and Structure-Activity Relationship
Research has been done on synthesizing a series of piperazin-1-yl substituted unfused heterobiaryls, with structures similar to the compound of interest. The study aimed to understand the structural features affecting the binding affinity of these compounds to the 5-HT7 receptors. This work helps in elucidating the relationship between the chemical structure and pharmacological activity (Strekowski et al., 2016).
Antioxidant Properties
Analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, which are structurally related to the compound , have been synthesized and studied for their potential as multifunctional antioxidants. These compounds showed promising results in protecting human cells against oxidative stress, suggesting their application in the treatment of age-related diseases (Jin et al., 2010).
Synthesis and Fluorescence Properties
Research on the synthesis of 4-enamine-N-methyl-1,8-naphthalimides, which are structurally similar to the compound , has been conducted. These compounds exhibit strong fluorescence properties and their quantum yields are not significantly affected by the pKb of the amine, suggesting potential applications in fluorescence-based assays and imaging techniques (McAdam et al., 2004).
properties
IUPAC Name |
4-[(E)-but-2-en-2-yl]-2-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-4-10(2)12-9-13(16-11(3)15-12)17-7-5-14-6-8-17/h4,9,14H,5-8H2,1-3H3/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBABNNCQBNAGTF-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=NC(=N1)C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=NC(=N1)C)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




